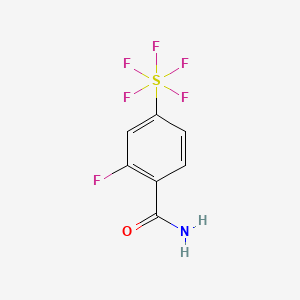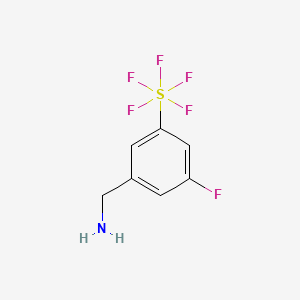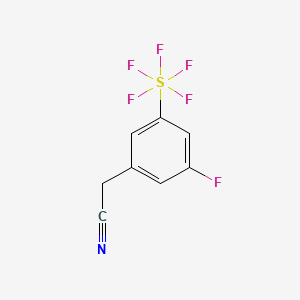
3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride
Descripción general
Descripción
“3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride” is a chemical compound with the CAS number 1018288-96-4 . It has a molecular weight of 290.81 and a molecular formula of C13H19ClO3S .
Molecular Structure Analysis
The molecular structure of “3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride” is represented by the formula C13H19ClO3S . This indicates that the molecule is composed of 13 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride is utilized in various chemical synthesis processes. For instance, it's involved in the synthesis of mono-alkylated products through the tert-butylation of phenol, displaying high selectivity and conversion rates. This process is facilitated by the use of catalysts like Phenyl-amino sulfonic solid acid-MCM-41 complexes, showcasing a substantial conversion rate and preference for mono-alkylated products (Adam & Kueh, 2014). Furthermore, sulfonic acid-functionalized MCM-41 materials demonstrate altered selectivity in various probe reactions, hinting at their potential applications in optimizing and steering chemical synthesis processes (Rác et al., 2007).
Pharmaceutical and Biological Applications
In the pharmaceutical realm, the compound's derivatives exhibit antimicrobial properties. Notably, certain sulfonate derivatives containing pyridyl, quinolyl, and isoquinolyl groups have been synthesized and evaluated for their antimicrobial and antifungal activities. Among these, a specific compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, as well as fungi (Fadda et al., 2016).
Material Science
In the field of material science, derivatives of 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride are pivotal in crafting advanced materials. For instance, magnesium complexes incorporated by sulfonate phenoxide ligands have been synthesized, displaying efficiency in the ring-opening polymerization of specific compounds, hinting at their potential in creating novel polymeric materials (Chen et al., 2010).
Environmental and Green Chemistry
In environmental and green chemistry, the derivatives of this compound are explored for their potential in sustainable and less harmful chemical processes. For instance, the kinetics of phenol alkylation using sulfonic acid functional ionic liquid catalysts, which involve 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride derivatives, offer insights into more efficient and potentially eco-friendlier catalytic processes (Elavarasan et al., 2011).
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it can be inferred that it may undergo electrophilic aromatic substitution . This is a common reaction for compounds with aromatic rings, where an electrophile attacks the aromatic ring to form a cationic intermediate . The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked .
Biochemical Pathways
Given its potential to undergo electrophilic aromatic substitution, it may interact with various biochemical pathways involving aromatic compounds .
Propiedades
IUPAC Name |
3-(4-tert-butylphenoxy)propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO3S/c1-13(2,3)11-5-7-12(8-6-11)17-9-4-10-18(14,15)16/h5-8H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPCJGTUSWPURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate](/img/structure/B1399826.png)







![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1399839.png)



